molecular formula C9H16N2O4 B13259796 Ethyl (morpholine-3-carbonyl)glycinate

Ethyl (morpholine-3-carbonyl)glycinate

Cat. No.: B13259796
M. Wt: 216.23 g/mol
InChI Key: MFAANHBRMAFHNH-UHFFFAOYSA-N
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Description

Ethyl 2-(morpholin-3-ylformamido)acetate is a chemical compound with the molecular formula C9H16N2O4. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a morpholine ring, which is a six-membered heterocyclic ring containing both oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(morpholin-3-ylformamido)acetate typically involves the reaction of morpholine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the morpholine ring attacks the carbon atom of the ethyl chloroacetate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature .

Industrial Production Methods

In industrial settings, the production of Ethyl 2-(morpholin-3-ylformamido)acetate may involve more advanced techniques such as continuous flow synthesis. This method allows for the efficient and scalable production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(morpholin-3-ylformamido)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Ethyl 2-(morpholin-3-ylformamido)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(morpholin-3-ylformamido)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can affect various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-(morpholin-3-ylformamido)acetate can be compared with other similar compounds, such as:

    Morpholine: A simpler compound with a similar ring structure but lacking the ethyl and formamido groups.

    Ethyl 2-(piperidin-3-ylformamido)acetate: A compound with a piperidine ring instead of a morpholine ring.

    Ethyl 2-(pyrrolidin-3-ylformamido)acetate: A compound with a pyrrolidine ring instead of a morpholine ring.

The uniqueness of Ethyl 2-(morpholin-3-ylformamido)acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

Ethyl (morpholine-3-carbonyl)glycinate is a morpholine derivative with potential pharmacological applications due to its unique structural properties. This compound exhibits various biological activities, primarily attributed to its interactions with specific molecular targets. The following sections detail its synthesis, biological activity, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

This compound features a morpholine ring connected to a carbonyl group and an ethyl glycinate moiety. The synthesis typically involves multiple steps, including the reaction of morpholine derivatives with ethyl glycinate under controlled conditions to yield the desired product.

Pharmacological Properties

The biological activity of this compound is linked to its ability to interact with various biological systems. Morpholine derivatives are known for their diverse pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For example, it has been tested against Staphylococcus aureus, Escherichia coli, and several fungal species, demonstrating effective inhibition of growth .
  • Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer activities. It has been evaluated in vitro against different cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanism of action and potential therapeutic applications .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with cellular processes such as apoptosis and cell cycle regulation, similar to other morpholine derivatives .

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, a comparison with related compounds is useful:

Compound NameStructural FeaturesUnique Characteristics
Mthis compoundMethyl group instead of ethylDifferent solubility and reactivity profiles
Ethyl (morpholine-4-carbonyl)glycinateCarbonyl at 4-position instead of 3Potentially different biological activities
MorpholinoacetateLacks the carbonyl groupSimpler structure, possibly less reactivity

This table highlights how the positioning of functional groups influences the compound's biological activity and pharmacological profile.

Case Studies

  • Antimicrobial Study : A study conducted on synthesized derivatives, including this compound, revealed significant antimicrobial activity against six bacterial species and several fungi. The results indicated that modifications in the structure could enhance efficacy against resistant strains .
  • Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines. The compound was shown to induce apoptosis in treated cells, suggesting potential as an anticancer agent .

Properties

Molecular Formula

C9H16N2O4

Molecular Weight

216.23 g/mol

IUPAC Name

ethyl 2-(morpholine-3-carbonylamino)acetate

InChI

InChI=1S/C9H16N2O4/c1-2-15-8(12)5-11-9(13)7-6-14-4-3-10-7/h7,10H,2-6H2,1H3,(H,11,13)

InChI Key

MFAANHBRMAFHNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1COCCN1

Origin of Product

United States

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